4-Aminophenol-d4
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Overview
Description
4-Aminophenol-d4 is a deuterated form of 4-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is an important isotopologue used in various scientific research applications. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring in the para position. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminophenol-d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenol-d4 using a reducing agent such as iron powder or catalytic hydrogenation. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reduction of 4-nitrophenol-d4 using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Aminophenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in mass spectrometry.
Biology: Employed in the study of enzyme kinetics and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of dyes, pigments, and photographic developers.
Mechanism of Action
The mechanism of action of 4-aminophenol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components. For example, in the liver, it can be converted to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that can cause oxidative stress and cellular damage. The deuterium labeling allows for precise tracking of these metabolic processes using techniques like NMR and mass spectrometry.
Comparison with Similar Compounds
4-Aminophenol-d4 can be compared with other similar compounds such as:
2-Aminophenol: Differing in the position of the amino group, leading to different reactivity and applications.
3-Aminophenol: Another isomer with distinct chemical properties and uses.
4-Nitrophenol-d4: A precursor in the synthesis of this compound, with different chemical behavior due to the presence of a nitro group.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical techniques and research applications, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
113.15 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D |
InChI Key |
PLIKAWJENQZMHA-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)O |
Origin of Product |
United States |
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